Magnesium sulfate monohydrate

Vue d'ensemble

Description

Magnesium sulfate monohydrate is a white powder that is soluble in water, alcohol, and acetone . It is one of the main components of chlorophyll, making it commonly used as a fertilizer and in mineral water . It is also a Lewis acid catalyst widely used in organic synthesis, nanomaterial preparation, and fuel cells .

Synthesis Analysis

Magnesium sulfate monohydrate can be synthesized by reacting sulfuric acid with magnesium oxide . It can also be produced using magnesium-rich brine resources . The compound is available in several forms, including anhydrous, monohydrate, and heptahydrate .Molecular Structure Analysis

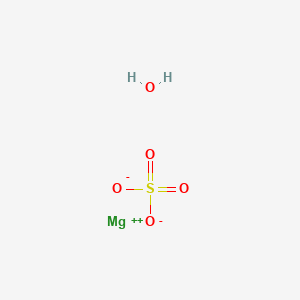

The molecular formula of Magnesium sulfate monohydrate is MgSO4.H2O . The structure consists of magnesium cations (Mg2+) and sulfate anions (SO4^2-) .Chemical Reactions Analysis

Magnesium sulfate can react with alkali metal carbonate or hydroxide to produce magnesium carbonate and hydroxide . It can also react with sulfuric acid to form magnesium sulfate .Physical And Chemical Properties Analysis

Magnesium sulfate monohydrate is a white crystalline solid that is highly soluble in water . Its solutions are neutral, with a pH of approximately 7 . The vapor pressure is less than 0.1 mm Hg at 20 °C, and the relative density is 2.66 .Applications De Recherche Scientifique

Synthesis of Magnetic Manganese Ferrite Nanoparticles

Magnesium sulfate monohydrate can be used as a precursor to synthesize magnetic manganese ferrite nanoparticles by alkaline coprecipitation . These nanoparticles have potential applications in various fields such as magnetic data storage, magnetic resonance imaging (MRI), and drug delivery.

Fabrication of Manganese Octahedral Molecular Sieve (OMS-2) Catalysts

This compound can be used to fabricate manganese octahedral molecular sieve (OMS-2) catalysts for selective aerobic oxidation of aromatic and aliphatic thiols . This process is crucial in the production of fine chemicals and pharmaceuticals.

Synthesis of Benzo-2-pyrones and Benzopyrazines

Magnesium sulfate monohydrate can act as a catalyst to synthesize benzo-2-pyrones and benzopyrazines . These compounds are important in the pharmaceutical industry due to their wide range of biological activities.

Synthesis of Manganese Oxide Nanoparticles

Magnesium sulfate monohydrate can also be used as a precursor to synthesize manganese oxide nanoparticles for energy storage applications . These nanoparticles can be used in the fabrication of supercapacitors and batteries.

Improved CNS Penetrability

Magnesium sulfate nanoparticles (MGSN) can be developed to improve blood-brain barrier permeability . This is particularly useful in the treatment of neurological diseases where magnesium therapy is limited due to the inability of magnesium to cross the blood-brain barrier (BBB).

Attenuation of Altered Levels of Na+/K+ ATPase Activity

The reversal effect of MGSN to digoxin-induced Na+/K+ ATPase enzyme inhibition using brain microslices confirmed that MGSN could attenuate the altered levels of Na+ and K+ and is useful in treating neurological diseases with altered expression of Na+/K+ ATPase activity .

Mécanisme D'action

Target of Action

Magnesium sulfate’s primary targets are neuromuscular junctions and vascular smooth muscle cells . It plays a crucial role in muscle contraction , neuromuscular transmission , and blood pressure regulation .

Mode of Action

Magnesium sulfate acts as a physiological calcium channel blocker , inducing smooth muscle relaxation . It reduces the release of acetylcholine from motor nerve terminals, resulting in neuromuscular blockade . Additionally, magnesium inhibits Ca²⁺ influx through dihydropyridine-sensitive, voltage-dependent channels, accounting for much of its relaxant action on vascular smooth muscle .

Biochemical Pathways

Magnesium sulfate affects several biochemical pathways. It is a cofactor for over 300 enzymatic reactions and modulates ion channels . It also enhances the activity of parathyroid hormone and plays a role in bone homeostasis . Magnesium is involved in maintaining homeostasis of intracellular processes, and its deficiency can induce changes in biochemical pathways, increasing the risk of illness, particularly chronic degenerative diseases .

Pharmacokinetics

Magnesium sulfate can be administered intravenously , intramuscularly , or orally . When given intravenously, the onset of action occurs within minutes, and effects persist for 30 minutes after the infusion is stopped . About 30–50% of total body magnesium is located in bones, with the remainder in soft tissues . Less than 1% of total body magnesium is located in the blood .

Result of Action

The molecular and cellular effects of magnesium sulfate’s action include reducing striated muscle contractions and blocking peripheral neuromuscular transmission . It also has significant anti-cancer effects . In the central nervous system, magnesium acts as an N-methyl-D-aspartate (NMDA) receptor antagonist . The mechanism behind magnesium’s neuroprotective and anticonvulsant properties likely involves antagonism of excitatory amino acids and inhibition of NMDA-mediated calcium influx into neurons .

Safety and Hazards

Magnesium sulfate monohydrate may cause irritation of the respiratory tract, redness, and slight irritation in the eyes. Prolonged skin contact may cause redness and irritation . Ingestion may cause drowsiness or dizziness . It is recommended to avoid contact with skin, eyes, or clothing, and to ensure adequate ventilation .

Orientations Futures

The future outlook for Magnesium sulfate monohydrate is promising. The increasing adoption of organic and sustainable farming practices is expected to drive the demand for magnesium sulfate as a fertilizer . Moreover, the growing awareness of the health benefits of magnesium supplements is likely to fuel the demand in the pharmaceutical sector . Additionally, the rising popularity of natural and chemical-free personal care products is expected to boost the demand for Magnesium Sulfate Monohydrate in the personal care industry .

Propriétés

IUPAC Name |

magnesium;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCFXZHKDRJMNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

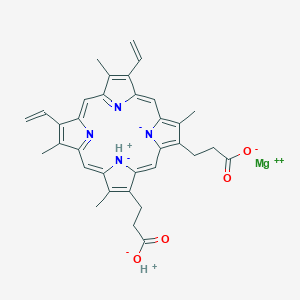

O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MgO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029731 | |

| Record name | Magnesium sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium sulfate monohydrate | |

CAS RN |

14168-73-1 | |

| Record name | Magnesium sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014168731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid magnesium salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L2TK027P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources and methods for producing magnesium sulfate monohydrate?

A1: Magnesium sulfate monohydrate can be obtained from various sources. One method involves utilizing the mother liquor of sodium sulfate, a byproduct of industrial processes. By reacting the mother liquor with magnesium chloride hexahydrate under optimized conditions, researchers have successfully produced high-grade magnesium sulfate monohydrate and sodium chloride. [] Another approach leverages boron-rich slag as a source of both boron and magnesium. Through sulfuric acid leaching, followed by crystallization processes, researchers have extracted both boric acid and magnesium sulfate monohydrate with high purity. [, ] Additionally, bittern, a byproduct of salt production, can be processed to yield various valuable compounds, including magnesium sulfate monohydrate. []

Q2: What are the applications of magnesium sulfate monohydrate in agriculture?

A2: Magnesium sulfate monohydrate serves as a valuable source of both magnesium and sulfur for plant nutrition. Studies have shown that its application can significantly improve crop yield and quality. For instance, in Liaoning Province, China, soil application of magnesium sulfate monohydrate, as well as foliar spraying of magnesium sulfate heptahydrate, led to substantial yield increases in rice cultivation. [] This effect was attributed to enhanced nutrient uptake and improved overall plant health. Furthermore, magnesium sulfate monohydrate is a key component of specialized fertilizers designed for specific crops like tomatoes and lemons. [, ] These formulations incorporate essential macro and micronutrients alongside magnesium sulfate monohydrate to meet the specific nutritional demands of these crops throughout their growth cycle.

Q3: How does magnesium sulfate monohydrate contribute to environmental sustainability?

A3: The production of magnesium sulfate monohydrate often aligns with sustainable practices by utilizing industrial byproducts. For example, using the mother liquor of sodium sulfate [] or boron-rich slag [, ] as starting materials minimizes waste and promotes resource utilization. Additionally, magnesium oxide, a product of magnesium sulfate decomposition, can be recycled as a neutralizing agent in hydrometallurgical processes. [] This closed-loop approach reduces the reliance on external materials like lime.

Q4: What is known about the stability and decomposition of magnesium sulfate monohydrate?

A4: While magnesium sulfate decomposition is highly endothermic, the process can be facilitated by reducing agents and elevated temperatures. Research has explored the impact of different reductants on the decomposition mechanism and identified sulfur as a promising candidate. [] Sulfur not only accelerates the reaction rate but also forms a protective magnesium oxide layer, preventing fluidization issues during the process.

Q5: How can the physical properties of magnesium sulfate monohydrate be modified for specific applications?

A5: Researchers have explored methods to transform magnesium sulfate monohydrate into more readily applicable forms, such as granular products. [] This involves combining magnesium sulfate monohydrate with magnesia powder, sulfur powder, and a binding agent. The resulting granular magnesium sulfate offers a balanced supply of nutrients with both quick-acting and slow-release properties, catering to the varying needs of crops throughout their growth stages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)